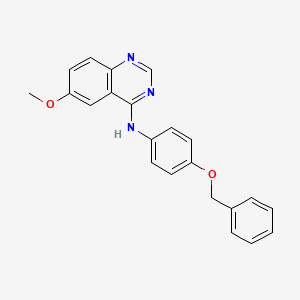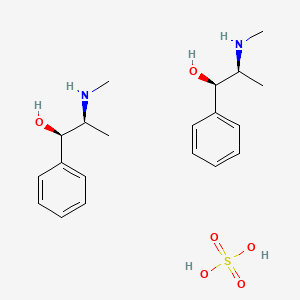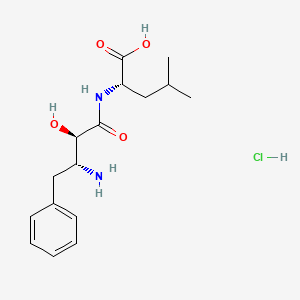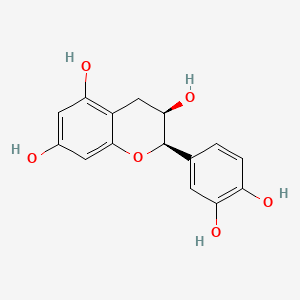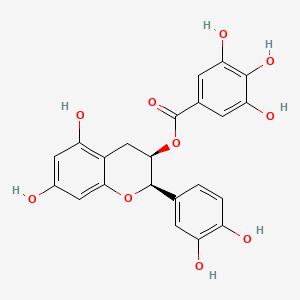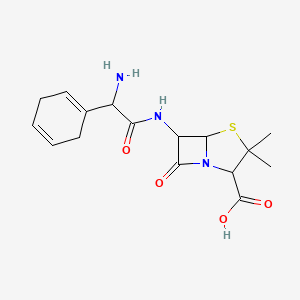
依托泊苷 F
描述
Epothilone F is a natural 16-membered macrolide cytotoxic compound produced by the metabolism of the cellulose-degrading myxobacterium Sorangium cellulosum . It is part of the epothilone family, which includes several compounds known for their potential as anticancer agents. Epothilone F, like other epothilones, interferes with tubulin, preventing cancer cells from dividing .
科学研究应用
Epothilone F has several scientific research applications:
Chemistry: Used as a lead compound for the synthesis of new derivatives with potential anticancer properties.
Biology: Studied for its effects on microtubule dynamics and cell division.
Medicine: Investigated as a potential treatment for various cancers, including breast and prostate cancer.
Industry: Utilized in the development of new anticancer drugs and as a tool for studying cell biology.
作用机制
Target of Action
Epothilones, including Epothilone F, primarily target tubulin , a protein that forms the microtubules essential for cell division . They bind to the αβ-tubulin heterodimer subunit, which is the same binding site as paclitaxel .
Mode of Action
Epothilone F interacts with its target by binding to the αβ-tubulin heterodimer subunit. This binding decreases the rate of αβ-tubulin dissociation, thus stabilizing the microtubules . Furthermore, Epothilone F has been shown to induce tubulin polymerization into microtubules without the presence of GTP . This leads to the formation of microtubule bundles throughout the cytoplasm .
Biochemical Pathways
The primary biochemical pathway affected by Epothilone F is the microtubule dynamics . By binding to tubulin and stabilizing microtubules, Epothilone F inhibits the normal function of microtubules, which are essential to cell division . This leads to cell cycle arrest at the G2-M transition phase, eventually leading to cytotoxicity and cell apoptosis .
Pharmacokinetics
It’s known that plasma exposures of both the conjugated and free epothilone increase in a dose-related fashion . The half-life of the conjugated epothilone is 0.2–0.6 h across dose levels .
Result of Action
The result of Epothilone F’s action is the inhibition of cell division, leading to cytotoxicity and eventually cell apoptosis . This makes Epothilone F a potential cancer drug, as it can prevent cancer cells from dividing . No objective tumor responses were seen in clinical trials .
Action Environment
It’s worth noting that Epothilones were originally identified as metabolites produced by the soil-dwelling myxobacterium Sorangium cellulosum , suggesting that their production and efficacy might be influenced by environmental conditions.
生化分析
Biochemical Properties
Epothilone F interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of epothilones, including Epothilone F, has been authenticated to be via polyketide synthase type I (PKS) in combination with non-ribosomal peptide synthetase (NRPS) complex (hybrid PK-NRP) .
Cellular Effects
Epothilone F has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the eukaryotic cytoskeleton. Epothilone F stabilizes microtubules in the cell, disabling the assembly of functional mitotic spindles required for cell proliferation and thus resulting in the induction of apoptosis .
Molecular Mechanism
At the molecular level, Epothilone F exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The terminal step in Epothilone F biosynthesis is catalyzed by the cytochrome P450 enzyme EpoK (CYP167A1), which catalyzes the epoxidation of the C12–C13 double bond .
准备方法
Synthetic Routes and Reaction Conditions: The total synthesis of epothilones, including epothilone F, involves complex multi-step processes. One common approach is the use of ring-closing metathesis to form the macrolide ring . The synthesis typically starts with simpler organic molecules, which are gradually built up through a series of reactions including aldol condensations, Wittig reactions, and oxidations .
Industrial Production Methods: Industrial production of epothilone F can be achieved through fermentation processes using genetically modified strains of Sorangium cellulosum or other microorganisms . These microorganisms are cultured under specific conditions to maximize the yield of epothilone F. The compound is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .
化学反应分析
Types of Reactions: Epothilone F undergoes various chemical reactions, including:
Oxidation: Epothilone F can be oxidized to form epothilone E.
Reduction: Reduction reactions can modify the ketone and epoxide groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products:
Oxidation: Epothilone E.
Reduction: Various reduced derivatives of epothilone F.
Substitution: Substituted epothilone derivatives with modified biological activities.
相似化合物的比较
- Epothilone A
- Epothilone B
- Epothilone C
- Epothilone D
- Epothilone E
Epothilone F’s unique structure and mechanism of action make it a promising candidate for further research and development in the field of anticancer therapy.
属性
IUPAC Name |
(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-3-[(E)-1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO7S/c1-15-8-7-9-27(6)21(35-27)11-19(16(2)10-18-14-36-22(13-29)28-18)34-23(31)12-20(30)26(4,5)25(33)17(3)24(15)32/h10,14-15,17,19-21,24,29-30,32H,7-9,11-13H2,1-6H3/b16-10+/t15-,17+,19-,20-,21-,24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIMCRYGLFQEOE-RGJAOAFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CO)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208518-52-9 | |
| Record name | Epothilone F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208518529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPOTHILONE F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFX93BX7K3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Epothilone F interact with its target and what are the downstream effects?
A1: Epothilone F, similar to other Epothilones like Epothilone B, exerts its antitumor activity by binding to microtubules, which are essential components of the cytoskeleton involved in cell division. [, ] This binding stabilizes microtubules, preventing their disassembly and ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. [, ]
Q2: How is Epothilone F produced?
A2: Epothilone F can be produced through a bioconversion process utilizing the bacterium Amycolatopsis orientalis. [, ] This bacterium possesses an enzyme called Epothilone-B hydroxylase (EBH) which catalyzes the hydroxylation of Epothilone B to produce Epothilone F. [, ]
Q3: Can the production of Epothilone F be improved?
A3: Yes, research has shown that mutagenesis of the EBH enzyme can significantly increase the yield of Epothilone F. [] By introducing specific mutations in the EBH gene, researchers were able to improve the yield of Epothilone F from 21% to over 80% in recombinant expression systems. [] Interestingly, some of these mutations were distant from the enzyme's active site, suggesting a complex interplay between enzyme structure and catalytic efficiency. []
Q4: What is the relationship between Epothilone F and other Epothilones?
A4: Epothilone F is structurally related to other Epothilones, such as Epothilone B, C, D, and E. [, , ] These compounds share a common macrolactone core structure but differ in the substituents attached to it, leading to variations in their activity and properties. [, , ] For example, Epothilone F is a 21-hydroxy derivative of Epothilone B. [, ]
Q5: What are the potential applications of Epothilone F in drug development?
A5: Epothilone F serves as a valuable starting material for the synthesis of various Epothilone analogs with improved pharmacological properties. [, ] One notable example is the synthesis of BMS-310705, a potent antitumor compound derived from Epothilone F, which has undergone Phase I clinical trials. [] The ability to modify Epothilone F's structure allows researchers to explore structure-activity relationships and develop new Epothilone derivatives with enhanced potency, selectivity, and pharmacological profiles. [, ]
Q6: Are there computational studies on Epothilone F and related compounds?
A6: Yes, computational studies have been conducted to understand the interactions of Epothilone F and other Epothilones with their biological targets. [] For example, molecular docking simulations combined with quantum mechanical calculations were employed to investigate the binding affinities and modes of different Epothilones, including Epothilone F, to the drug efflux pump P-glycoprotein (P-gp). [] These studies provide valuable insights into the structural features important for binding and can guide the design of novel Epothilone analogs with improved efficacy by overcoming drug resistance mechanisms. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1671464.png)
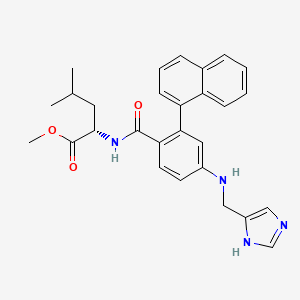
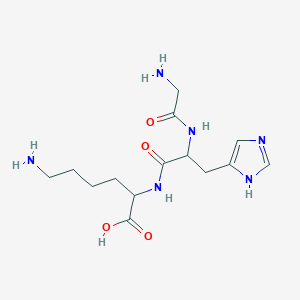
![(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide](/img/structure/B1671468.png)

